Tecovirimat was approved by the United States Food and Drug Administration in July 2018 as the first drug specifically for smallpox treatment. It has also been recognized for its efficacy against monkeypox and cowpox infections. The chemical classification of tecovirimat includes being an organic compound, specifically an isoindolone, which is characterized by its aromatic polycyclic structure containing a ketone group .
The synthesis of tecovirimat involves several key steps, including hydrolysis of the amide bond and subsequent glucuronidation, leading to the formation of various metabolites, including M4. The primary metabolic pathway for tecovirimat is mediated by the enzymes UDP-glucuronosyltransferase 1A1 and 1A4, which facilitate the conversion of tecovirimat into its inactive metabolites .
The specific structure of metabolite M4 is identified as N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine, indicating its complex bicyclic framework that arises from the transformation of tecovirimat .
The molecular formula for tecovirimat metabolite M4 is with a molecular weight of approximately 204.23 g/mol. The compound exhibits a bicyclic structure characterized by multiple rings that contribute to its stability and interaction with biological systems .
The stereochemistry of M4 is achiral, meaning it does not possess any stereocenters that would allow for optical activity . This structural simplicity may contribute to its pharmacological inactivity compared to tecovirimat.
The primary reactions involving tecovirimat metabolite M4 include hydrolysis and glucuronidation. Hydrolysis occurs through the cleavage of the amide bond in tecovirimat, leading to the formation of M4 and other metabolites like M5 (3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene) and TFMBA (4-trifluoromethyl benzoic acid) .
These metabolites are primarily excreted via urine as glucuronide conjugates, with M4 accounting for a significant portion of the urinary metabolites .
Tecovirimat metabolite M4 exhibits several notable physical properties:
In comparison to tecovirimat, which has a higher volume of distribution (approximately 1356 L), M4's distribution characteristics are less defined due to its inactivity .
While metabolite M4 itself does not have direct therapeutic applications due to its inactivity, understanding its formation and characteristics plays a crucial role in pharmacokinetic studies related to tecovirimat. This knowledge aids in optimizing dosing regimens for patients receiving tecovirimat treatment for smallpox or other orthopoxvirus infections .
Moreover, insights into the metabolic pathways involving M4 can inform future drug development efforts aimed at enhancing antiviral efficacy or minimizing adverse interactions with other medications.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5